![molecular formula C6H4BrN3 B1376912 7-Brom-1H-pyrazolo[3,4-c]pyridin CAS No. 957760-11-1](/img/structure/B1376912.png)
7-Brom-1H-pyrazolo[3,4-c]pyridin
Übersicht
Beschreibung
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
7-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties. Research indicates that pyrazolo[3,4-b]pyridines can inhibit various cancer cell lines through mechanisms involving tyrosine kinase inhibition. For instance, studies have demonstrated that modifications to the pyrazolo structure enhance its activity against neuroblastoma and other malignancies by targeting specific kinases such as Abl and Src-family proteins .
Case Study: Inhibition of Tyrosine Kinases
A study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their efficacy against human cancer cell lines. The results showed that certain compounds significantly reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in cancer treatment .
Cardiovascular Applications
Pulmonary Arterial Hypertension (PAH)
Recent research has highlighted the role of 7-bromo derivatives in treating pulmonary arterial hypertension (PAH). A novel compound derived from this scaffold was shown to act as a dual pathway regulator, stimulating soluble guanylate cyclase (sGC) while inhibiting AMP-activated protein kinase (AMPK). This dual action resulted in significant vasodilation and vascular remodeling effects, making it a promising candidate for PAH therapy .
Antiviral Properties
Zika Virus Inhibition
The antiviral potential of pyrazolo compounds has been explored extensively. Recent studies identified 7-bromo derivatives as effective inhibitors against flaviviruses such as Zika and dengue viruses. The mechanism involves interference with viral replication processes, although the precise molecular targets remain to be fully elucidated .
Case Study: Structure-Activity Relationship (SAR)
A series of 7-substituted pyrazolo compounds were synthesized and tested for antiviral activity. The SAR studies indicated that specific substitutions at positions 4 and 7 enhanced the compounds' efficacy against ZIKV, suggesting a pathway for developing new antiviral agents based on this scaffold .
Pharmacokinetic Improvements
Nanoparticle Formulations
To address solubility issues associated with pyrazolo compounds, researchers have developed nanoparticle formulations that improve bioavailability and pharmacokinetic profiles. These formulations have shown promise in enhancing the anticancer activity of pyrazolo derivatives by increasing their stability and cellular uptake .
Compound | Activity | Target | Formulation Type | Efficacy |
---|---|---|---|---|
1 | Anticancer | Tyrosine Kinases | Liposomes | High |
2 | Antiviral | Flavivirus Replication | Nanoparticles | Moderate |
Wirkmechanismus
Target of Action
The primary target of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
7-Bromo-1H-pyrazolo[3,4-c]pyridine interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . 7-bromo-1h-pyrazolo[3,4-c]pyridine inhibits this process, thereby preventing the proliferation and differentiation of cells .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1H-pyrazolo[3,4-c]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKA, 7-Bromo-1H-pyrazolo[3,4-c]pyridine disrupts these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The molecular and cellular effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine’s action include the inhibition of cell proliferation and differentiation . By inhibiting TRKA, it prevents the activation of downstream signal transduction pathways, leading to a decrease in cell proliferation and differentiation .
Biochemische Analyse
Biochemical Properties
7-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are receptor tyrosine kinases. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with cancer progression .
Cellular Effects
The effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of various cancer cell lines, including Km-12 and MCF-7, by targeting TRKs . Additionally, it affects downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and differentiation .
Molecular Mechanism
At the molecular level, 7-Bromo-1H-pyrazolo[3,4-c]pyridine exerts its effects through binding interactions with TRKs. It inhibits the kinase activity of these receptors, leading to the suppression of downstream signaling pathways . The compound’s ability to inhibit TRK phosphorylation is a key aspect of its mechanism of action. Furthermore, it shows selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine change over time. The compound demonstrates good stability and plasma stability, which is crucial for its long-term efficacy . Its inhibitory activity against cytochrome P450 isoforms, except CYP2C9, suggests that it may have limited interactions with other metabolic enzymes .
Dosage Effects in Animal Models
The effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including acute toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-Bromo-1H-pyrazolo[3,4-c]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolic stability and low inhibitory activity against most cytochrome P450 isoforms suggest that it may have a favorable metabolic profile
Transport and Distribution
The transport and distribution of 7-Bromo-1H-pyrazolo[3,4-c]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach intracellular targets is crucial for its biological activity . Studies have shown that it accumulates in specific tissues, which may enhance its therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is essential for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on TRKs and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended targets within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core .
Industrial Production Methods: Industrial production methods for 7-Bromo-1H-pyrazolo[3,4-c]pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, such as Pd(PPh3)4, and boronic acids under basic conditions.
Buchwald-Hartwig Amination: Employs palladium catalysts and amines in the presence of bases like cesium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
Uniqueness: 7-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules .
Biologische Aktivität
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system, featuring a bromine substituent at the seventh position. Its molecular formula is with a molecular weight of approximately 198.02 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
The primary biological activity of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is attributed to its interaction with Tropomyosin receptor kinases (TRKs) . This compound acts as an inhibitor of TRKA, influencing several key biochemical pathways including:
- Ras/Erk pathway
- Phospholipase C-gamma (PLC-γ) pathway
- PI3K/Akt pathway
These pathways are crucial for regulating cell proliferation and differentiation, making the compound a candidate for targeted cancer therapies.
Biological Activity Overview
Research indicates that 7-Bromo-1H-pyrazolo[3,4-c]pyridine exhibits significant biological activities:
- Anticancer Properties : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including Km-12 and MCF-7. Its mechanism involves the suppression of TRK activity, leading to reduced cell growth and survival.
- Enzyme Inhibition : It has been noted for its potential to modulate the activity of specific kinases, which are pivotal in various cellular processes. The presence of bromine enhances its reactivity and ability to interact with these enzymes.
Anticancer Activity
A study highlighted the inhibitory effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine on cancer cell lines. The findings demonstrated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Km-12 | 10 | TRK inhibition |
MCF-7 | 15 | TRK inhibition |
These results suggest that the compound's ability to inhibit TRK activity correlates with its anticancer properties.
Enzyme Interaction Studies
The compound's interaction with kinases was further explored through biochemical assays. It was found to exhibit selective inhibition of certain kinases involved in tumorigenesis:
This selective inhibition underscores its potential as a therapeutic agent in cancer treatment.
Pharmacokinetics
The pharmacokinetic profile of 7-Bromo-1H-pyrazolo[3,4-c]pyridine indicates good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9. This profile is favorable for drug development as it suggests a lower likelihood of metabolic interactions.
Eigenschaften
IUPAC Name |
7-bromo-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAHSRLUFTAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743691 | |
Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-11-1 | |
Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.